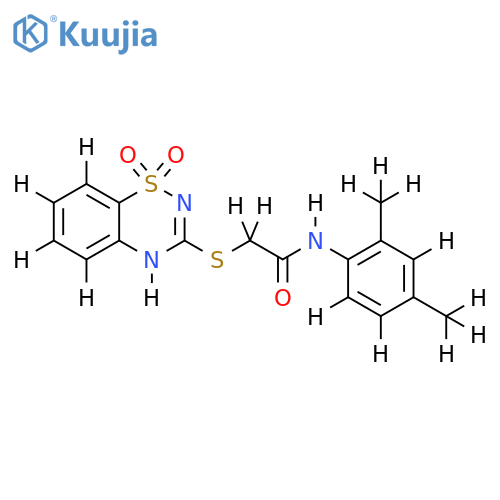

Cas no 886953-17-9 (N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1$l^{6},2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

- N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide

-

- インチ: 1S/C17H17N3O3S2/c1-11-7-8-13(12(2)9-11)18-16(21)10-24-17-19-14-5-3-4-6-15(14)25(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

- InChIKey: VUQXQZSJMGQMCV-UHFFFAOYSA-N

- SMILES: S1(C2=C([H])C([H])=C([H])C([H])=C2N([H])C(=N1)SC([H])([H])C(N([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H])=O)(=O)=O

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2700-0101-5μmol |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2700-0101-20mg |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2700-0101-20μmol |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2700-0101-2μmol |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2700-0101-10mg |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2700-0101-10μmol |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2700-0101-2mg |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2700-0101-5mg |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2700-0101-25mg |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2700-0101-15mg |

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

886953-17-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamideに関する追加情報

Introduction to N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide and Its Significance in Modern Chemical Biology

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide (CAS No. 886953-17-9) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the development of novel drugs targeting various biological pathways. The intricate structure of this molecule, characterized by its sulfanylacetamide moiety and benzothiadiazine core, makes it a subject of intense study for its pharmacological properties and mechanisms of action.

The molecular framework of N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of the sulfanyl group and the acetamide moiety enhances its reactivity and binding affinity to biological targets. Furthermore, the benzothiadiazine ring system is known for its role in modulating various cellular processes, including inflammation, oxidative stress, and enzyme inhibition. These characteristics make this compound a promising candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities and structural versatility. Among these compounds, benzothiadiazines have emerged as particularly important scaffolds for the development of new therapeutic agents. The specific derivative N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide has been studied for its potential to interact with specific enzymes and receptors involved in diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions. Its ability to modulate these pathways makes it a valuable asset in the quest for novel pharmacological interventions.

The synthesis of N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the sulfanyl group at the acetamide position is particularly critical for achieving the desired biological activity. Researchers have employed various synthetic strategies to optimize yield and purity, ensuring that the final product meets the stringent requirements for preclinical and clinical studies. Advances in synthetic methodologies have enabled the production of this compound in sufficient quantities for detailed pharmacological evaluation.

The pharmacological profile of N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide has been extensively studied in vitro and in vivo. Initial studies have revealed its potential as an inhibitor of key enzymes involved in disease pathogenesis. For instance, it has shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. Additionally, its interaction with other biological targets has been explored, suggesting possible applications in treating conditions like cancer and neurodegenerative diseases.

The molecular interactions of N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin -3 -y l)sulfanylacetamide with biological targets are governed by principles of molecular recognition and binding affinity. The sulfanyl group and acetamide moiety play crucial roles in establishing stable interactions with proteins and enzymes. Computational studies have been instrumental in predicting these interactions at an atomic level, providing insights into how this compound exerts its pharmacological effects。 These studies have helped researchers design derivatives with enhanced potency and selectivity, paving the way for more effective therapeutic agents.

In conclusion,N-( 2 , 4 - dimethylphen yl STRONG > ) - < STRONG > 2 - ( 1 , 1 - dioxo - 4 H - 1 lambda6 , 2 , 4 - benz oth iad az ine - 3 - yl ) sulfany lacet amide STRONG > ( CAS No . < STRONG > 886953 -17 -9 STRONG > ) is a remarkable compound with significant potential in the field of chemical biology。 Its intricate structure , functional groups , and pharmacological properties make it a valuable candidate for further research。 As our understanding of molecular interactions continues to evolve , compounds like this one will play a crucial role in developing innovative treatments for various diseases。

886953-17-9 (N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide) Related Products

- 361171-04-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)

- 2167051-28-5(5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, 6-amino-6,7-dihydro-, ethyl ester)

- 1388075-63-5(3-(3-chloro-2-fluorophenyl)azetidin-3-ol)

- 2025570-95-8(4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid)

- 893737-04-7(4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde)

- 1094446-13-5(5-ethoxy-1-(thiophen-2-yl)pentane-1,3-dione)

- 2248261-18-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate)

- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)

- 330574-84-0(3-(2-FURYL)-2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPROPANAL)

- 2680762-02-9(5-2-(2,2,2-trifluoroacetamido)ethyl-1,2-oxazole-3-carboxylic acid)